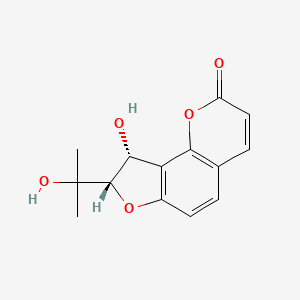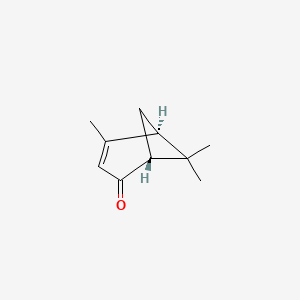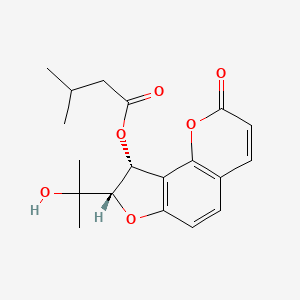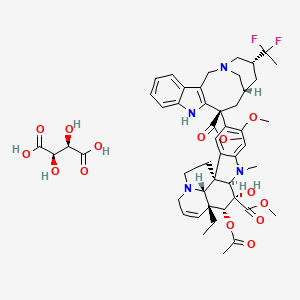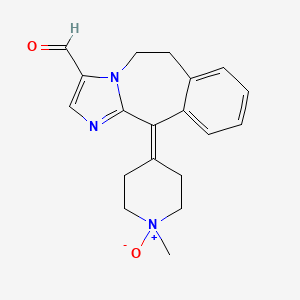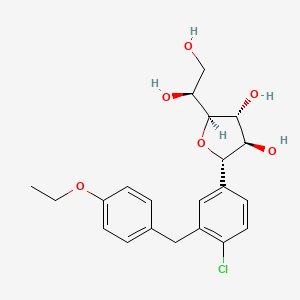
Dapagliflozin Impurity 9
Vue d'ensemble
Description
Dapagliflozin Impurity 9 is a reagent used in the synthesis of Dapagliflozin , a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes . Its molecular formula is C21H25ClO6 .
Synthesis Analysis
Dapagliflozin and its impurities can be separated and determined using a high-performance liquid chromatographic method . The drug undergoes extensive metabolism and transforms to metabolites in humans . A streamlined synthetic approach is devised to access three metabolites of dapagliflozin .Molecular Structure Analysis
The molecular structure of Dapagliflozin Impurity 9 is represented by the formula C21H25ClO6 . The exact mass is 408.1339662 g/mol and the monoisotopic mass is also 408.1339662 g/mol .Chemical Reactions Analysis
Dapagliflozin was subjected to hydrolytic, oxidative, photolytic, thermal and humidity/thermal stress conditions, showing significant degradation under humidity/thermal with the formation of two degradation products .Physical And Chemical Properties Analysis
Dapagliflozin Impurity 9 has a molecular weight of 408.9 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . The rotatable bond count is 7 . The topological polar surface area is 99.4 Ų .Applications De Recherche Scientifique
Chromatographic Analysis : A study by CarolineGrace, Prabha, and Sivakumar (2019) developed a high-performance liquid chromatographic method for determining dapagliflozin and its impurities in tablet form. This method achieved successful separation and determination of dapagliflozin and six impurities, including Impurity 9, demonstrating good precision, accuracy, and specificity (CarolineGrace, Prabha, & Sivakumar, 2019).
Synthesis of Impurities : Research by Biao et al. (2016) involved the synthesis of two impurities of dapagliflozin for quality control purposes. This included a detailed characterization of their structures, contributing to the understanding of impurities in the drug's formulation (Biao et al., 2016).
Organic Volatile Impurities Analysis : A study by Ismail, Haroun, and Alahmad (2022) focused on determining the content of organic volatile impurities in dapagliflozin using a newly developed method. This research is crucial for understanding the purity and safety of the drug (Ismail, Haroun, & Alahmad, 2022).
Pharmacological Effects : Studies have extensively examined the therapeutic effects of dapagliflozin in type 2 diabetes patients, focusing on its efficacy in glycemic control and cardiovascular outcomes. These studies contribute to the understanding of how impurities like Dapagliflozin Impurity 9 might impact the drug's efficacy and safety profile in clinical use.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S,3R,4R,5S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-[(1S)-1,2-dihydroxyethyl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)20-18(25)19(26)21(28-20)17(24)11-23/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18+,19+,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYZEJFQBYDTNH-ZPAWYTMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)C(CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H](O3)[C@H](CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dapagliflozin Impurity 9 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



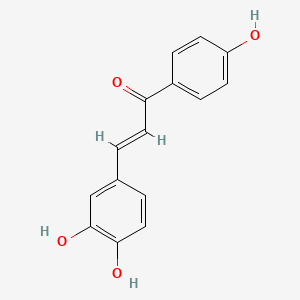

![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)

